Ammonium gold sulphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

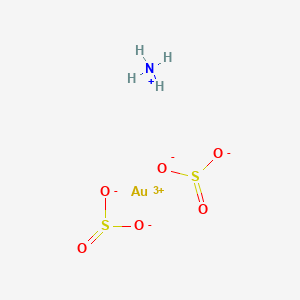

Le sulfite d'or d'ammonium est un composé chimique de formule AuH4NO3S. C'est un complexe d'or largement utilisé dans diverses applications industrielles et scientifiques, notamment dans le domaine de l'électrodéposition. Le composé est connu pour sa capacité à produire des dépôts d'or lisses, brillants et ductiles, ce qui en fait un choix populaire pour les bains de placage or non cyanurés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfite d'or d'ammonium peut être synthétisé en faisant réagir du chlorure d'or (KAuCl4) avec du sulfite de sodium (Na2SO3) en solution aqueuse. La réaction implique généralement la dissolution séparée des deux composés dans de l'eau déionisée, puis le mélange des solutions . La solution résultante contient le complexe de sulfite d'or d'ammonium.

Méthodes de production industrielles

En milieu industriel, le sulfite d'or d'ammonium est produit en utilisant des solutions de bain d'électrodéposition. Ces solutions contiennent souvent un métal alcalin ou du sulfite d'or d'ammonium, ainsi que d'autres additifs tels que des sels de thallium métallique pour améliorer la brillance et le raffinage des grains du dépôt d'or . Le pH de la solution d'électrodéposition est maintenu dans une plage spécifique pour assurer la stabilité du complexe d'or.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfite d'or d'ammonium subit diverses réactions chimiques, notamment :

Oxydation : Le complexe d'or peut être oxydé pour former de l'or métallique et d'autres sous-produits.

Réduction : Le complexe d'or peut être réduit pour produire de l'or métallique.

Substitution : Les ions sulfite du complexe peuvent être substitués par d'autres ligands dans certaines conditions.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène (H2O2) et l'acide nitrique (HNO3).

Agents réducteurs : tels que le borohydrure de sodium (NaBH4) et l'hydrazine (N2H4).

Réactifs de substitution : tels que l'éthylènediamine et l'acide picrique pour stabiliser le complexe d'or.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'or métallique, le dioxyde de soufre (SO2) et divers complexes d'or en fonction des conditions de réaction spécifiques.

Applications de la recherche scientifique

Le sulfite d'or d'ammonium a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé dans la préparation de nanoparticules d'or et d'autres matériaux à base d'or.

Biologie : Employé dans le développement de biosenseurs et d'autres outils de diagnostic.

Médecine : Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments et le traitement du cancer.

Mécanisme d'action

Le mécanisme par lequel le sulfite d'or d'ammonium exerce ses effets implique la réduction du complexe d'or en or métallique. Ce processus est facilité par la présence d'agents réducteurs et de conditions de réaction spécifiques. Les cibles moléculaires et les voies impliquées dans ce processus comprennent l'interaction du complexe d'or avec divers ligands et la réduction subséquente pour former de l'or métallique .

Applications De Recherche Scientifique

Ammonium gold sulphite has a wide range of scientific research applications, including:

Chemistry: Used in the preparation of gold nanoparticles and other gold-based materials.

Biology: Employed in the development of biosensors and other diagnostic tools.

Medicine: Investigated for its potential use in drug delivery systems and cancer treatment.

Mécanisme D'action

The mechanism by which ammonium gold sulphite exerts its effects involves the reduction of the gold complex to metallic gold. This process is facilitated by the presence of reducing agents and specific reaction conditions. The molecular targets and pathways involved in this process include the interaction of the gold complex with various ligands and the subsequent reduction to form gold metal .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfite d'ammonium : (NH4)2SO3

Thiosulfate d'ammonium : (NH4)2S2O3

Persulfate d'ammonium : (NH4)2S2O8

Unicité

Le sulfite d'or d'ammonium est unique en sa capacité à produire des dépôts d'or de haute qualité sans l'utilisation de composés toxiques à base de cyanure. Cela en fait une option plus sûre et plus respectueuse de l'environnement pour les applications de placage or. De plus, sa stabilité et sa polyvalence dans diverses conditions de réaction renforcent encore son attrait pour une utilisation industrielle et scientifique .

Propriétés

Formule moléculaire |

AuH4NO6S2 |

|---|---|

Poids moléculaire |

375.14 g/mol |

Nom IUPAC |

azanium;gold(3+);disulfite |

InChI |

InChI=1S/Au.H3N.2H2O3S/c;;2*1-4(2)3/h;1H3;2*(H2,1,2,3)/q+3;;;/p-3 |

Clé InChI |

GABPAXJCPQEORA-UHFFFAOYSA-K |

SMILES canonique |

[NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)